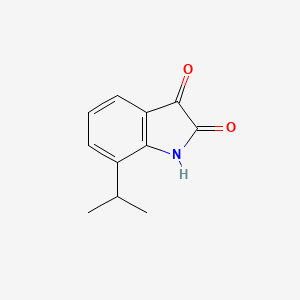![molecular formula C7H14N2 B1313940 3-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-41-1](/img/structure/B1313940.png)
3-Methyl-3,8-diazabicyclo[3.2.1]octane
Descripción general
Descripción
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H16Cl2N2 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic scaffold with two nitrogen atoms and a methyl group attached to one of the bridgehead carbons . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . It has a molecular weight of 199.12 . The compound is sealed in dry conditions and is soluble in water .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Diazabicyclo[3.2.1]octanes
- Summary of Application : This compound is used in the synthesis of diazabicyclo[3.2.1]octanes via 1,3-dipolar cyclo-additions with acrylate and acrylic acid derivatives .
- Methods of Application : The cyclo-addition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .
- Results or Outcomes : The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
Application 2: Synthesis of Tropane Alkaloids
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
- Results or Outcomes : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids .
Application 3: Synthesis of Tricyclic Fused Lactone-Lactams
- Summary of Application : This compound is used in the synthesis of tricyclic fused lactone-lactams .
- Methods of Application : The cyclo-addition of 1,5,6-trimethyl-3-oxidopyrazinium with methyl methacrylate did not give the expected 3,8-diazabicyclo[3.2.1]octane, but instead, a tricyclic fused lactam-lactone product was obtained .
- Results or Outcomes : The formation of these tricyclic compounds can be rationalized via a Wagner−Meerwein rearrangement .
Application 4: Synthesis of Diazabicyclo[2.2.2]octanes
- Summary of Application : This compound is used in the synthesis of diazabicyclo[2.2.2]octanes .
- Methods of Application : The cyclo-addition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 2,5-diazabicyclo[2.2.2]octane .
- Results or Outcomes : The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
Application 5: Synthesis of Tricyclic Fused Lactone-Lactams
- Summary of Application : This compound is used in the synthesis of tricyclic fused lactone-lactams .
- Methods of Application : The cyclo-addition of 1,5,6-trimethyl-3-oxidopyrazinium with methyl methacrylate did not give the expected 3,8-diazabicyclo[3.2.1]octane, but instead, a tricyclic fused lactam-lactone product was obtained .
- Results or Outcomes : The formation of these tricyclic compounds can be rationalized via a Wagner−Meerwein rearrangement .
Application 6: Synthesis of Diazabicyclo[2.2.2]octanes
- Summary of Application : This compound is used in the synthesis of diazabicyclo[2.2.2]octanes .
- Methods of Application : The cyclo-addition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 2,5-diazabicyclo[2.2.2]octane .
- Results or Outcomes : The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
Safety And Hazards
Direcciones Futuras
Research directed towards the preparation of the basic structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing new synthetic methodologies and exploring its potential applications in organic synthesis and polymerization .
Propiedades
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSHITZFTVBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495312 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
51102-41-1, 52407-92-8 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

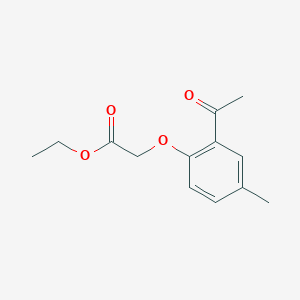
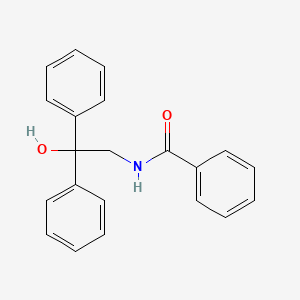

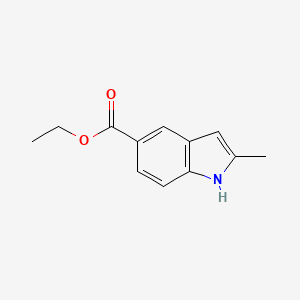
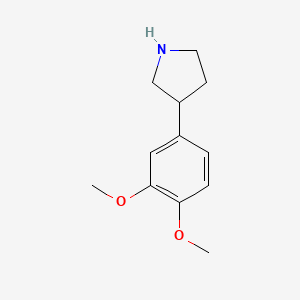
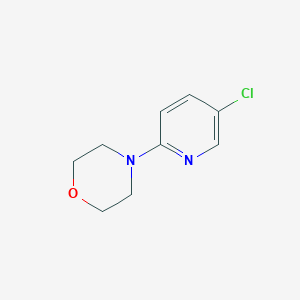
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

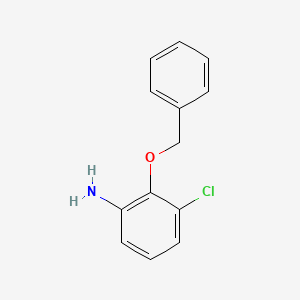
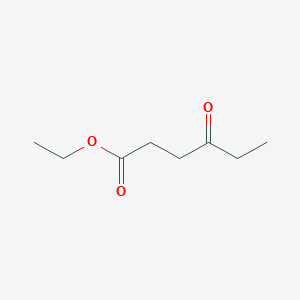
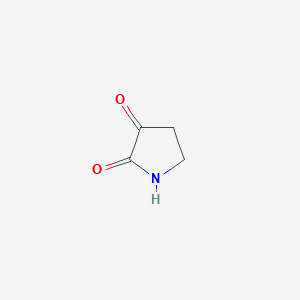
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
